chemical and physical properties of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
chemical and physical properties of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
An In-Depth Technical Guide to Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Role in Oncology Drug Development
Executive Summary
In the landscape of targeted oncology, the evasion of apoptosis is a hallmark of cancer cell survival. The Myeloid Cell Leukemia 1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family, has emerged as a critical therapeutic target[1]. The compound ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate (CAS: 1073494-43-5) serves as a highly specialized, orthogonally functionalized building block in the synthesis of potent Mcl-1 inhibitors[1][2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical organic chemistry and applied drug discovery. This guide dissects the physicochemical properties, the causality behind its specific synthetic methodology (the Hemetsberger-Knittel synthesis), and its strategic utility in constructing BH3-mimetic pharmacophores.
Physicochemical and Structural Profiling
Before integrating any intermediate into a multi-step synthetic pipeline, a rigorous understanding of its physicochemical properties is required to predict solubility, reactivity, and downstream pharmacokinetic behavior[3]. The presence of both a bromine atom at the 7-position and a chlorine atom at the 4-position on the indole core provides distinct electronic and steric environments.
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Rationale / Implication |
| CAS Number | 1073494-43-5 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C₁₁H₉BrClNO₂ | Dictates the exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 302.55 g/mol | Optimal low-molecular-weight starting point for fragment-based drug design. |
| H-Bond Donors | 1 | The indole N-H is critical for hydrogen bonding within the Mcl-1 binding pocket[3]. |
| H-Bond Acceptors | 2 | Provided by the ethyl ester carbonyl and ether oxygen[3]. |
| Rotatable Bonds | 3 | High rigidity in the indole core restricts entropic penalties upon target binding[3]. |
| Fraction Csp3 | 0.18 | Indicates high aromaticity, typical for planar hydrophobic pocket binders[3]. |
| Topological Polar Surface Area (TPSA) | ~45.6 Ų | Calculated via Ertl's methodology; suggests excellent membrane permeability for the core scaffold[3]. |
Chemical Synthesis: The Hemetsberger-Knittel Pathway
The synthesis of highly substituted indoles is notoriously challenging due to regioselectivity issues. Traditional Fischer indole syntheses often yield mixtures of isomers when asymmetric ketones are used. To achieve absolute regiocontrol for ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate, the Hemetsberger-Knittel indole synthesis is the gold standard[4][5].
This reaction relies on the thermal decomposition of a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester via a highly reactive nitrene intermediate[5][6].
Experimental Protocol & Causality
Step 1: Aldol Condensation to Form the Vinyl Azide
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Procedure: To a solution of sodium ethoxide in ethanol (15 mL) cooled strictly to -10 °C, add dropwise a solution of 5-bromo-2-chlorobenzaldehyde (1.0 g) and ethyl 2-azidoacetate (11 mL, 18 mmol) dissolved in a co-solvent mixture of ethanol-tetrahydrofuran (15 mL:3 mL)[1].
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Incubation: Stir the reaction mixture at -10 °C for 3 hours, then allow it to slowly warm to 10 °C over an additional 3 hours[1].
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Isolation: Pour the mixture onto crushed ice. Collect the resulting solid by filtration and dry in a vacuum oven to yield (Z)-ethyl 2-azido-3-(5-bromo-2-chlorophenyl)acrylate[1].
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Causality & Rationale: The strict temperature control (-10 °C) is non-negotiable. The aldol condensation is exothermic; elevated temperatures will cause the premature, explosive decomposition of the azidoacetate. The THF co-solvent ensures the complete dissolution of the highly hydrophobic bromochlorobenzaldehyde, preventing biphasic reaction stalling.
Step 2: Thermolysis (The Hemetsberger Cyclization)
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Procedure: Bring 17 mL of 1,2-dichlorobenzene to a vigorous reflux (~180 °C).
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Addition: Dissolve the vinyl azide intermediate (1.2 g, 3.7 mmol) in a minimal amount of solvent and add it dropwise to the refluxing 1,2-dichlorobenzene over a period of 3 hours[1].
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Completion: Maintain reflux for an additional 2 hours. Remove the solvent under reduced pressure and purify via flash chromatography (0-20% ethyl acetate in hexanes)[1].
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Causality & Rationale: Why 1,2-dichlorobenzene? The extrusion of nitrogen gas (N₂) from the azide to form the singlet nitrene requires high activation energy, necessitating a high-boiling solvent[6]. Why dropwise addition? Vinyl azides are thermally unstable. Dropwise addition ensures that the steady-state concentration of the explosive azide in the reaction vessel remains near zero, converting immediately into the stable indole ring[1].
Mechanistic Visualization
Fig 1: Hemetsberger-Knittel synthesis workflow and mechanistic pathway for the target indole.
Application in Oncology: Designing Mcl-1 Inhibitors
The true value of ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate lies in its orthogonal reactivity, which allows medicinal chemists to build complex BH3-mimetics that inhibit Mcl-1[1][7].
The Role of Halogen Substituents
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The 7-Bromo Handle: The bromine atom at the 7-position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[1]. In the synthesis of clinical Mcl-1 inhibitors, this position is typically coupled with bulky aryl or vinyl groups (e.g., 2-methylphenyl or 2-phenylvinyl)[1]. These bulky groups project deep into the hydrophobic P2 pocket of the Mcl-1 protein, displacing the pro-apoptotic Bak/Bax proteins[8].
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The 4-Chloro Steric Shield: The chlorine atom at the 4-position is generally unreactive under standard Pd-catalyzed conditions, providing orthogonal stability. Its primary role is conformational locking. The steric bulk of the chlorine atom forces the substituents at the 3-position (added in later synthetic steps) out of the indole plane, ensuring the molecule adopts the exact bioactive conformation required to bind the Mcl-1 BH3 groove[1].
Biological Pathway Visualization
Fig 2: Mechanism of action for Mcl-1 inhibitors derived from the 7-bromo indole scaffold.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate before proceeding to expensive cross-coupling steps, a self-validating analytical protocol must be executed.
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High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The target compound, being highly lipophilic, will elute late in the gradient. Purity must exceed 98% to prevent catalyst poisoning in subsequent steps[3].
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Nuclear Magnetic Resonance (¹H-NMR):
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Look for the disappearance of the azide/acrylate alkene protons from the intermediate.
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Confirm the presence of the indole N-H proton (typically a broad singlet around 12.0 - 13.0 ppm in DMSO-d6)[9].
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Confirm the aromatic protons at the 5 and 6 positions, which should appear as two distinct doublets with ortho-coupling (J ≈ 8 Hz), confirming the regiochemistry of the cyclization[9].
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Mass Spectrometry (LC-MS): Operate in positive electrospray ionization (ESI+) mode. The spectrum must show a distinct isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks at approximately m/z 302, 304, and 306)[3].
References
- AbbVie Inc. (2015).7-Substituted Indole as Mcl-1 Inhibitors (US Patent 9,359,296 B2 / EP 2134684 B1). United States Patent and Trademark Office / European Patent Office.
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Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204. Available at:[Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. J. Chem. Soc., Perkin Trans. 1, 1045-1075. Available at:[Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. Available at:[Link]
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